![molecular formula C20H23N3O3 B2746032 1-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(p-tolyl)urea CAS No. 946351-62-8](/img/structure/B2746032.png)
1-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(p-tolyl)urea
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Description
1-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(p-tolyl)urea, also known as MP-10, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MP-10 is a novel small molecule that has been synthesized and studied for its ability to target specific biological pathways.
Scientific Research Applications
Enzyme Inhibition and Anticancer Activity
Urea derivatives have been synthesized and tested for their enzyme inhibition properties and anticancer activities. A study by Mustafa et al. (2014) synthesized seventeen urea derivatives and tested them for urease, β-glucuronidase, and snake venom phosphodiesterase enzyme inhibition. These compounds showed varying degrees of inhibition across the enzymes tested, with one new compound exhibiting significant in vitro anticancer activity against a prostate cancer cell line (Mustafa, Perveen, & Khan, 2014).
Inhibitors of Glycolic Acid Oxidase
In the context of inhibiting glycolic acid oxidase, Rooney et al. (1983) prepared and studied a series of novel 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives. These compounds, especially those with large lipophilic 4-substituents, were found to be potent, competitive inhibitors of porcine liver glycolic acid oxidase in vitro, indicating their potential for reducing urinary oxalate levels in ethylene glycol-fed rats (Rooney et al., 1983).
PI3 Kinase Inhibitor Metabolite Synthesis
Chen et al. (2010) described the synthesis and stereochemical determination of an active metabolite of the potent PI3 kinase inhibitor PKI-179. The study provides insights into the stereospecific synthesis processes and the potential of such compounds in inhibiting PI3 kinase, a key enzyme involved in cancer cell growth and survival (Chen et al., 2010).
properties
IUPAC Name |
1-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-3-(4-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-14-3-5-16(6-4-14)22-20(25)21-12-15-11-19(24)23(13-15)17-7-9-18(26-2)10-8-17/h3-10,15H,11-13H2,1-2H3,(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IACZHRJLJJMOOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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